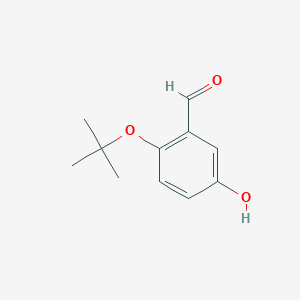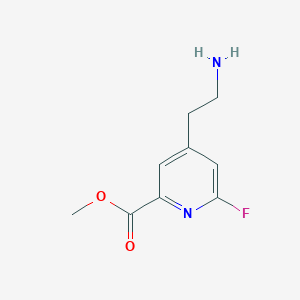
Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an aminoethyl group at the 4th position, and a methyl ester group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoropyridine-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 6-fluoropyridine-2-carboxylate.
Aminoethylation: The ester is then subjected to a nucleophilic substitution reaction with 2-aminoethylamine under controlled conditions to introduce the aminoethyl group at the 4th position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the fluorine atom, which may result in different binding properties and biological activities.
Methyl 4-(2-aminoethyl)-6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for research and development.
属性
分子式 |
C9H11FN2O2 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3 |
InChI 键 |
IKVRIIYXMXZLID-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


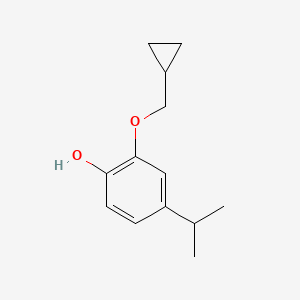
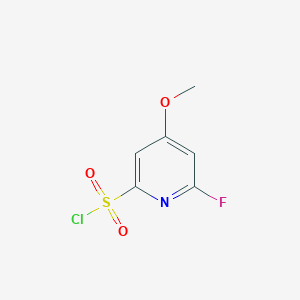

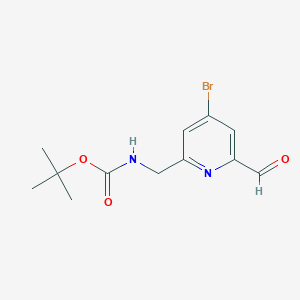
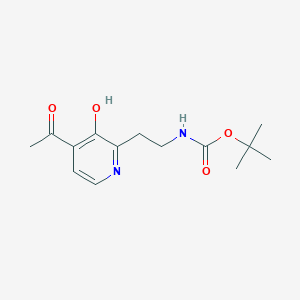
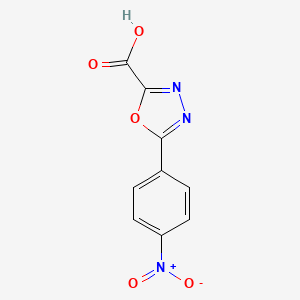
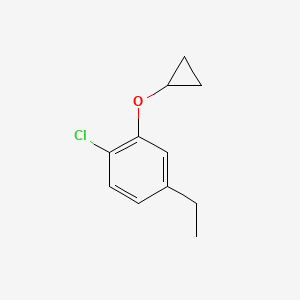

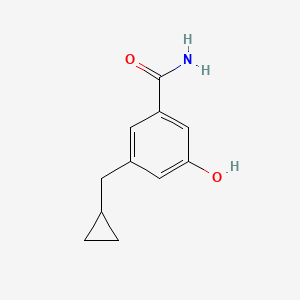

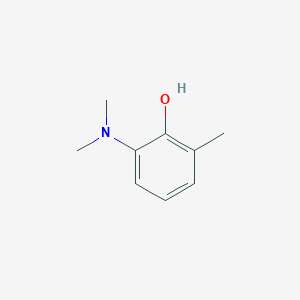
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

